![molecular formula C9H13Cl2FN2 B6304780 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride CAS No. 1965308-96-6](/img/structure/B6304780.png)
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride” is a chemical compound with the CAS Number: 1965308-96-6 . It has a molecular weight of 239.12 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11FN2.2ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;;/h1-2,5,11-12H,3-4,6H2;2*1H . This indicates that the compound contains 9 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 chlorine atoms .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 239.12 . The InChI code is 1S/C9H11FN2.2ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;;/h1-2,5,11-12H,3-4,6H2;2*1H .Wirkmechanismus
The mechanism of action of 8F-THBD is not completely understood. However, it is believed that 8F-THBD acts by binding to and activating a variety of receptors, including the benzodiazepine receptor and the GABA receptor. In addition, 8F-THBD has been found to inhibit the activity of several enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8F-THBD have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that 8F-THBD is capable of inhibiting the growth of cancer cells, reducing inflammation, and modulating the activity of the GABA receptor. In vivo studies have demonstrated that 8F-THBD is capable of reducing anxiety, depression, and pain, as well as improving cognitive function. In addition, 8F-THBD has been found to modulate the activity of several enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 8F-THBD for laboratory experiments include its low cost and simple synthesis process, as well as its ability to bind to and activate a variety of receptors. In addition, 8F-THBD has been found to inhibit the activity of several enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. The main limitation of 8F-THBD for laboratory experiments is its lack of availability, as the compound is not widely available commercially.
Zukünftige Richtungen
Given the potential therapeutic applications of 8F-THBD, there are a number of future directions that could be explored. These include further studies into the mechanism of action of 8F-THBD, as well as its potential therapeutic applications in a variety of diseases and disorders. In addition, further studies could be conducted to explore the potential of 8F-THBD as an antidepressant, a neuroprotective agent, and a modulator of cytochrome P450 enzymes. Finally, further studies could be conducted to explore the potential of 8F-THBD as an anticancer agent.
Synthesemethoden
8F-THBD is synthesized via a multi-step process involving the reaction of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine with 2,3-dichloro-5,6-difluorobenzene. This reaction produces 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride, which can then be further purified using column chromatography. The synthesis of 8F-THBD has been shown to be relatively simple and cost-effective, making it an attractive option for researchers looking to study the compound.
Wissenschaftliche Forschungsanwendungen
8F-THBD has been studied for its potential therapeutic applications in a variety of diseases and disorders. In particular, 8F-THBD has been studied for its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of the GABA receptor. 8F-THBD has also been studied for its potential to act as a neuroprotective agent, as well as its ability to act as an antidepressant. In addition, 8F-THBD has been studied for its ability to modulate the activity of several enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes.
Safety and Hazards
Eigenschaften
IUPAC Name |
8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;;/h1-2,5,11-12H,3-4,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUVXAPDLRZDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=CC(=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

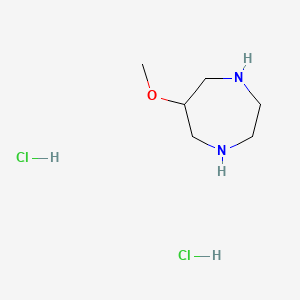
![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl](/img/structure/B6304713.png)
![cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate](/img/structure/B6304716.png)
![[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride](/img/structure/B6304724.png)
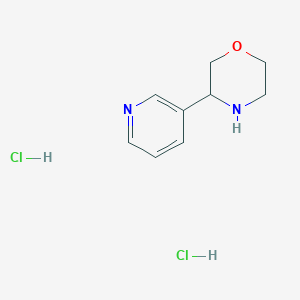
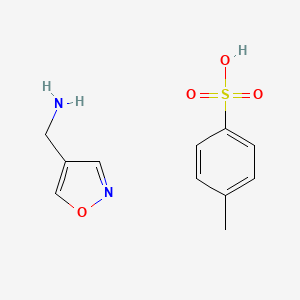

![trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid t-butyl ester](/img/structure/B6304760.png)
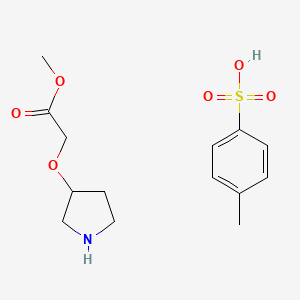

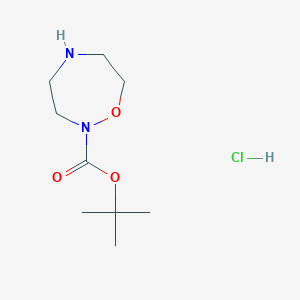
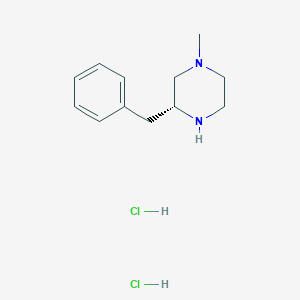

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride](/img/structure/B6304803.png)